METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE
Overview
Description
METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural versatility and pharmacological properties .
Scientific Research Applications
METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Preparation Methods
The synthesis of METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE involves several steps. One common synthetic route includes the alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 4,6-dimethyl-2-pyrimidinyl isocyanate to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may act as a tyrosine kinase inhibitor, blocking the signaling pathways that promote cancer cell growth and proliferation .
Comparison with Similar Compounds
METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE can be compared with other pyrimidine derivatives, such as:
2-Amino-4,6-dimethylpyrimidine: Known for its antimicrobial properties.
Pazopanib: A pyrimidine derivative used as a multi-targeted receptor tyrosine kinase inhibitor in cancer treatment.
Imatinib: Another pyrimidine-based drug used in the treatment of leukemia.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[3-(4,6-dimethylpyrimidin-2-yl)-2,5-dioxoimidazolidin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-7-4-8(2)14-11(13-7)16-5-9(17)15(12(16)19)6-10(18)20-3/h4H,5-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEUTHKDQVYFII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(=O)N(C2=O)CC(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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